molecular formula C19H22N6O3 B2962868 2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide CAS No. 845665-58-9

2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide

Cat. No. B2962868
M. Wt: 382.424
InChI Key: AHXUQWFJPHVJCY-UHFFFAOYSA-N
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Description

The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the type of organic compound it is (for example, an ester, an amine, etc.) and the functional groups present in the molecule.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction, as well as the steps of the reaction.



Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques used could include X-ray crystallography, NMR spectroscopy, and computational chemistry methods.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and how it interacts with other chemicals.



Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, optical activity, and reactivity.


Scientific Research Applications

Radiosynthesis for Imaging

A study by Dollé et al. (2008) focused on the radiosynthesis of [18F]PBR111, a compound within the series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, designed for imaging the translocator protein (18 kDa) with PET. This work emphasizes the compound's utility in neuroimaging, particularly for studying brain inflammation and neurodegeneration through PET imaging (Dollé et al., 2008).

Antimicrobial Activity

Research on pyrimidine-triazole derivatives by Majithiya and Bheshdadia (2022) and a study on pyrimidinone and oxazinone derivatives fused with thiophene rings by Hossan et al. (2012) have shown significant antimicrobial activities. These studies underscore the potential of such compounds in developing new antimicrobial agents to combat bacterial and fungal infections (Majithiya & Bheshdadia, 2022); (Hossan et al., 2012).

Synthesis and Derivative Studies

The synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, as investigated by Rahmouni et al. (2014), reveals the chemical versatility of pyrimidine derivatives. This work contributes to the broader understanding of synthetic pathways for creating compounds with potential biological activity (Rahmouni et al., 2014).

Crystal Structure Analysis

The study of hydrogen-bonded structures of pyrimidine derivatives by Trilleras et al. (2008) and the investigation into the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates by Davoodnia et al. (2009) provide insights into the molecular configurations and potential interactions of such compounds. These analyses contribute to the understanding of the structural bases for the biological activities of pyrimidine derivatives (Trilleras et al., 2008); (Davoodnia et al., 2009).

Safety And Hazards

This involves looking at the toxicity of the compound, its potential hazards, how to handle it safely, and what to do in case of exposure.


Future Directions

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properties

IUPAC Name

2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3/c1-11-4-6-13(7-5-11)23-8-12(2)9-24-15-16(21-18(23)24)22(3)19(28)25(17(15)27)10-14(20)26/h4-7,12H,8-10H2,1-3H3,(H2,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXUQWFJPHVJCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)N)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,7-dimethyl-2,4-dioxo-9-(p-tolyl)-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide

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